2-Bromo-2-methylpropanoic acid CAS number
2-Bromo-2-methylpropanoic acid CAS number
An In-Depth Technical Guide to 2-Bromo-2-methylpropanoic Acid
CAS Number: 2052-01-9
This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanoic acid, a versatile reagent with significant applications in chemical synthesis, materials science, and pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
2-Bromo-2-methylpropanoic acid, also known by synonyms such as α-Bromoisobutyric acid, is a halogenated carboxylic acid.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a white solid or a colorless to pale yellow liquid.[2][3]
| Property | Value | References |
| CAS Number | 2052-01-9 | [4][5][6] |
| Molecular Formula | C4H7BrO2 | [2][5][7] |
| Molecular Weight | 167.00 g/mol | [5] |
| IUPAC Name | 2-bromo-2-methylpropanoic acid | [7] |
| Synonyms | 2-Bromo-2-methylpropionic acid, α-Bromoisobutyric acid | [2][5][7] |
| Appearance | White solid or Colorless to pale yellow liquid | [1][2][3] |
| Melting Point | 44-47 °C | |
| Boiling Point | 198-200 °C | [7] |
| Flash Point | 113 °C (>110°C) | [7] |
| Solubility | Slightly soluble in water | [7] |
| pKa | 2.91±0.10 (Predicted) | [3] |
Synthesis and Manufacturing
The primary manufacturing route for 2-Bromo-2-methylpropanoic acid involves the alpha-bromination of isobutyric acid.[2][3] A common method for this transformation is the Hell-Volhard-Zelinsky reaction, which selectively introduces a bromine atom at the alpha-carbon position.[3]
Illustrative Experimental Protocol: Synthesis via Bromination
The following protocol is an example of a bromination reaction to produce a similar compound and illustrates the general steps involved.
Reaction: Bromination of a starting carboxylic acid.
Materials:
-
Starting Material (e.g., Isobutyric Acid)
-
Bromine
-
Phosphorus tribromide (catalyst, for Hell-Volhard-Zelinsky)
-
Appropriate solvent (if necessary)
-
Water
-
Sodium bicarbonate or other base for neutralization
-
Acid for workup (e.g., HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: The starting carboxylic acid is charged into a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser. A catalytic amount of phosphorus tribromide is added.
-
Bromine Addition: Bromine is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction: The mixture is heated to allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as TLC or GC.
-
Quenching and Workup: After completion, the reaction mixture is cooled and carefully quenched with water.
-
Neutralization and Extraction: The aqueous solution can be neutralized with a base. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or distillation.
Caption: General workflow for the synthesis of 2-Bromo-2-methylpropanoic acid.
Applications in Research and Drug Development
2-Bromo-2-methylpropanoic acid is a key building block in several advanced scientific fields due to its reactive bromine atom and carboxylic acid functional group.[1]
-
Polymer Chemistry: It is widely used as an initiator for Atom Transfer Radical Polymerization (ATRP).[2][8] ATRP allows for the controlled synthesis of polymers with specific molecular weights and architectures, which is crucial for developing high-performance materials.[2]
-
Nanotechnology: The compound plays a role in the functionalization and stabilization of nanoparticles.[2][8] It can be used to coat quantum dots and other nanomaterials, preventing aggregation and enabling the attachment of other functional molecules.[8]
-
Pharmaceutical Synthesis: In the pharmaceutical industry, it serves as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][3] Its functional groups allow for the introduction of specific molecular fragments and the construction of complex drug molecules.[1] For instance, a related compound is a key intermediate in the manufacturing of the antihistamine fexofenadine.[9]
Caption: Key applications of 2-Bromo-2-methylpropanoic acid.
Spectroscopic and Analytical Data
Characterization of 2-Bromo-2-methylpropanoic acid is typically performed using standard spectroscopic and chromatographic techniques.
| Technique | Observed Data | References |
| ¹H NMR | Spectra available, typically showing a singlet for the methyl protons. | [10][11][12] |
| ¹³C NMR | Spectra available for detailed structural analysis. | [11] |
| FTIR | Spectra available, showing characteristic peaks for C=O and O-H stretching. | [10][13] |
| Raman | Spectra available. | [10][11] |
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of 2-Bromo-2-methylpropanoic acid.[14]
-
Column: Newcrom R1 or similar C18 column.[14]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[14]
-
Detection: UV detection is suitable for this compound.
-
Application: This method is scalable and can be used for purity analysis and for isolating impurities in preparative separations.[14]
Caption: General workflow for the HPLC analysis of the compound.
Safety and Handling
2-Bromo-2-methylpropanoic acid is a corrosive material that requires careful handling to avoid exposure.[13][15]
| Hazard Class | Description | References |
| Corrosion | Causes severe skin burns and eye damage. | [13] |
| Acute Toxicity | Harmful if swallowed. | [3][15] |
| Inhalation | May cause irritation to the respiratory tract. | [3] |
Handling and Storage Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[16]
-
Engineering Controls: Handle only in a chemical fume hood.[16] Eyewash stations and safety showers should be readily available.[16]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[16] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][16]
-
Spills: In case of a spill, remove all ignition sources, clean up immediately using dry procedures, and avoid generating dust.[15]
Conclusion
2-Bromo-2-methylpropanoic acid (CAS No. 2052-01-9) is a valuable and versatile chemical intermediate. Its unique properties make it indispensable in the fields of polymer chemistry, nanotechnology, and pharmaceutical synthesis. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.
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